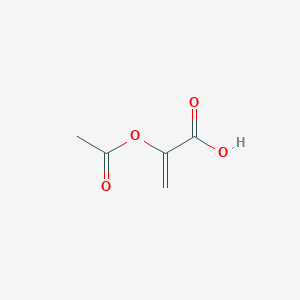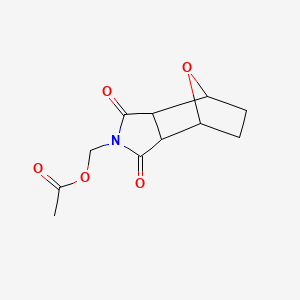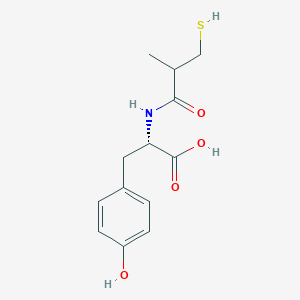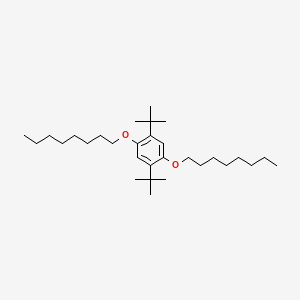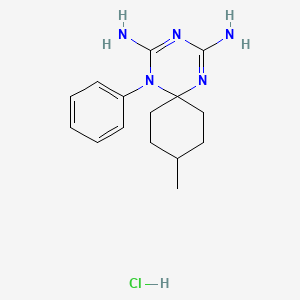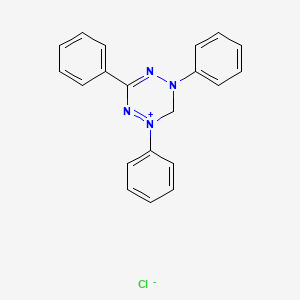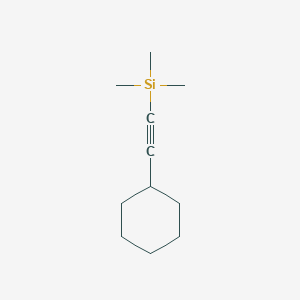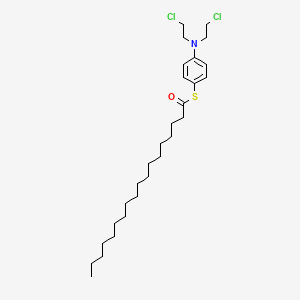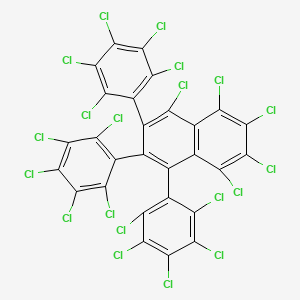
1,2,3,4,5-Pentachloro-6,7,8-tris(pentachlorophenyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,5-Pentachloro-6,7,8-tris(pentachlorophenyl)naphthalene is a highly chlorinated aromatic compound It is characterized by its complex structure, which includes a naphthalene core substituted with multiple pentachlorophenyl groups
准备方法
The synthesis of 1,2,3,4,5-Pentachloro-6,7,8-tris(pentachlorophenyl)naphthalene typically involves multiple steps, starting with the chlorination of naphthalene. The process includes:
Chlorination of Naphthalene: Naphthalene is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formation of Pentachlorophenyl Groups: Pentachlorophenol is synthesized by chlorinating phenol. This step involves the use of chlorine gas and a catalyst.
Coupling Reaction: The pentachlorophenyl groups are then coupled to the chlorinated naphthalene core through a series of substitution reactions, often facilitated by a base such as sodium hydroxide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
1,2,3,4,5-Pentachloro-6,7,8-tris(pentachlorophenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially dechlorinated products.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace chlorine atoms, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and the presence of catalysts or bases. Major products formed from these reactions vary depending on the specific conditions and reagents used.
科学研究应用
1,2,3,4,5-Pentachloro-6,7,8-tris(pentachlorophenyl)naphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: Research is ongoing to explore its potential as a bioactive compound, particularly in the study of enzyme inhibition and protein binding.
Medicine: Its derivatives are being investigated for their potential use in pharmaceuticals, including as antimicrobial and anticancer agents.
Industry: The compound is used in the development of advanced materials, such as high-performance polymers and coatings, due to its stability and resistance to degradation.
作用机制
The mechanism by which 1,2,3,4,5-Pentachloro-6,7,8-tris(pentachlorophenyl)naphthalene exerts its effects is primarily through its interaction with molecular targets such as enzymes and proteins. The compound’s high degree of chlorination allows it to form strong interactions with these targets, potentially inhibiting their activity. Pathways involved may include disruption of cellular processes and interference with metabolic pathways.
相似化合物的比较
Similar compounds to 1,2,3,4,5-Pentachloro-6,7,8-tris(pentachlorophenyl)naphthalene include:
Pentachlorophenol: Known for its use as a pesticide and disinfectant, it shares the high degree of chlorination but differs in its simpler structure.
Pentachloropyridine: Used in organic synthesis, it is another highly chlorinated compound but with a pyridine core.
Pentachloronaphthalene: Similar in structure but lacks the additional pentachlorophenyl groups, making it less complex.
属性
CAS 编号 |
66341-44-4 |
|---|---|
分子式 |
C28Cl20 |
分子量 |
1045.3 g/mol |
IUPAC 名称 |
1,2,3,4,5-pentachloro-6,7,8-tris(2,3,4,5,6-pentachlorophenyl)naphthalene |
InChI |
InChI=1S/C28Cl20/c29-9-3(8-16(36)24(44)28(48)25(45)17(8)37)1(5-11(31)20(40)26(46)21(41)12(5)32)2(4-7(9)15(35)19(39)18(38)10(4)30)6-13(33)22(42)27(47)23(43)14(6)34 |
InChI 键 |
MZEWNFGNAKSARN-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(C(=C(C2=C1C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)Cl)C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


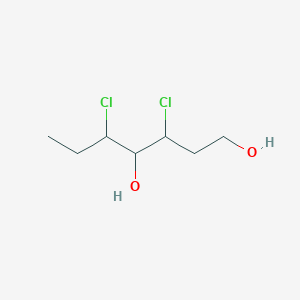

![1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine](/img/structure/B14458940.png)

![1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene](/img/structure/B14458946.png)
